molecular formula C16H13ClFN7S B10897048 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B10897048
M. Wt: 389.8 g/mol
InChI Key: MFKTVZFYACNGMP-UHFFFAOYSA-N
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Description

N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is a complex organic compound that features a unique combination of pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13ClFN7S

Molecular Weight

389.8 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-(1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C16H13ClFN7S/c1-24-8-10(7-19-24)15-21-22-16(26-15)20-14-5-6-25(23-14)9-11-12(17)3-2-4-13(11)18/h2-8H,9H2,1H3,(H,20,22,23)

InChI Key

MFKTVZFYACNGMP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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